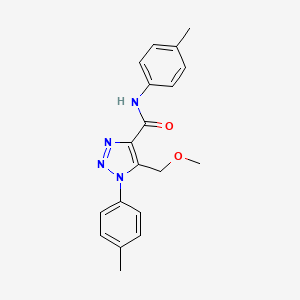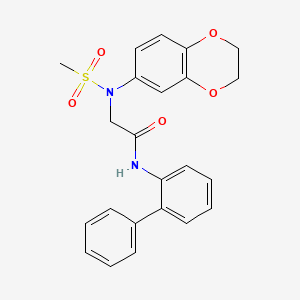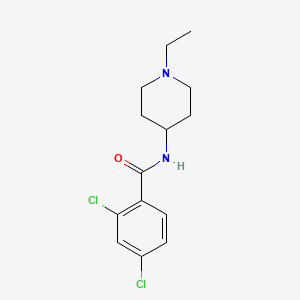![molecular formula C22H29NO5 B4704585 N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide CAS No. 5925-73-5](/img/structure/B4704585.png)
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide
Übersicht
Beschreibung
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide, also known as IT-101, is a novel anticancer drug candidate. It is a small molecule drug that has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is required for the stability and function of many oncogenic proteins. By inhibiting HSP90, this compound can cause the degradation of these oncogenic proteins, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and reduce the expression of oncogenic proteins. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has shown potent anticancer activity in preclinical studies, making it a promising drug candidate for further development. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it challenging to design experiments to elucidate its mode of action. Additionally, this compound has not been tested in clinical trials, so its efficacy and safety in humans are unknown.
Zukünftige Richtungen
There are several future directions for research on N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide. One direction is to further elucidate its mechanism of action. Understanding how this compound works at the molecular level could lead to the development of more effective anticancer drugs. Another direction is to test this compound in clinical trials. If this compound is shown to be safe and effective in humans, it could become a valuable addition to the arsenal of anticancer drugs. Finally, researchers could explore the use of this compound in combination with other anticancer drugs to determine if it has synergistic effects.
Conclusion:
In conclusion, this compound is a promising anticancer drug candidate that has shown potent anticancer activity in preclinical studies. It works by inhibiting the activity of HSP90, leading to the degradation of oncogenic proteins and cancer cell death. While this compound has several advantages for lab experiments, its mechanism of action is not fully understood, and its efficacy and safety in humans are unknown. Further research is needed to elucidate its mode of action and test its efficacy in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-3,4,5-trimethoxybenzamide has been extensively studied in preclinical models of cancer. It has shown potent anticancer activity against a variety of cancer types, including breast, lung, colon, and pancreatic cancer. This compound has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. This compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO5/c1-14(2)17-8-7-15(3)11-18(17)28-10-9-23-22(24)16-12-19(25-4)21(27-6)20(13-16)26-5/h7-8,11-14H,9-10H2,1-6H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDJALNJCBVSCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365693 | |
| Record name | 3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5925-73-5 | |
| Record name | 3,4,5-trimethoxy-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(difluoromethoxy)-3-ethoxybenzoyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4704505.png)
![2-({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-nitrophenyl)acetamide](/img/structure/B4704509.png)
![1-[(4-fluorobenzyl)sulfonyl]pyrrolidine](/img/structure/B4704511.png)

![N-{4-hydroxy-3-[(4-methoxyphenyl)thio]-1-naphthyl}-4-methoxybenzenesulfonamide](/img/structure/B4704524.png)


![N-(2,5-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4704534.png)
![[5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4704549.png)
![3,6-dichloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B4704555.png)

![ethyl 4-[6-oxo-7-(3-pyridinylmethylene)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4704577.png)

![N-(3-methoxypropyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4704600.png)